molecular formula C18H14N4O5S2 B2510983 2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide CAS No. 865592-08-1

2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B2510983
CAS RN: 865592-08-1
M. Wt: 430.45
InChI Key: QCNFFBFQISGRRE-UHFFFAOYSA-N
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Description

The compound "2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide" is a derivative of acetamide with potential pharmacological properties. It is related to a class of compounds that have been synthesized and evaluated for various biological activities, including anti-inflammatory and antioxidant activities, as well as anticonvulsant activities. These compounds typically feature a core structure of 1,3-dioxoisoindolin-2-yl linked to a benzothiazole moiety through an acetamide linkage, which is a common scaffold in medicinal chemistry due to its relevance in drug design .

Synthesis Analysis

The synthesis of related compounds involves the formation of an acetamide linkage between a 1,3-dioxoisoindolin-2-yl moiety and a benzothiazole derivative. For instance, compounds with anti-inflammatory and antioxidant properties were synthesized by linking a 1,3-thiazolidin-5-yl moiety to a benzothiazole through an acetamide bond . Similarly, anticonvulsant compounds were synthesized by combining a 2,3-dioxoindolin-1-yl group with a benzothiazole acetamide . The synthesis often involves cyclocondensation reactions, and in some cases, microwave-assisted synthesis is employed to enhance reaction efficiency, as seen in the synthesis of anti-inflammatory agents .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group, which is a key pharmacophore for biological activity. The benzothiazole ring is another important structural feature that contributes to the compound's pharmacological profile. Molecular docking studies are often performed to predict the interaction of these compounds with biological targets, such as human serum albumin (HSA) or receptors involved in convulsions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecular scaffold. The acetamide linkage is a pivotal point for chemical modifications that can lead to a variety of derivatives with different biological activities. The presence of reactive groups such as chloromethyl in related benzoxazole derivatives indicates potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the 1,3-dioxoisoindolin-2-yl group and the benzothiazole ring affects properties such as solubility, stability, and reactivity. The compounds' pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for their drug likeness and are often predicted through in silico studies . Additionally, the evaluation of ulcerogenic toxicity is important for assessing the safety profile of these compounds .

Scientific Research Applications

Chemical Variability and Properties

Benzothiazoles, such as the mentioned compound, are part of a chemically diverse group known for their varied biological and electrochemical activities. The preparation, properties, and potential applications of these compounds in biological systems and material sciences have been extensively reviewed. The comprehensive analysis of benzothiazole chemistry highlights its relevance in developing new materials and pharmaceuticals, underscoring the compound's potential in diverse scientific research fields (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity

Research on benzothiazole derivatives, particularly those involving azino-bis(ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, underscores the antioxidant capacity of these compounds. The mechanism of action, including the formation of coupling adducts with antioxidants, has been elucidated, revealing the compound's potential in antioxidant research and its implications in studying oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Significance

The pharmacological significance of benzothiazole derivatives extends to various domains, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. The structural attributes of benzothiazole compounds, including modifications at specific positions, have been correlated with their biological activities, suggesting a framework for designing new therapeutics based on this core structure (Kamal, Hussaini, & Malik, 2015).

Molecular Mechanisms and Biological Effects

The exploration of benzothiazole's molecular mechanisms and its biological effects, particularly in relation to antifungal and immunomodulating activities, provides a basis for investigating the compound's potential in treating fungal infections and modulating immune responses. Such studies highlight the versatility of benzothiazole derivatives in addressing a range of biological challenges (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S2/c1-19-29(26,27)10-6-7-13-14(8-10)28-18(20-13)21-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8,19H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNFFBFQISGRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide

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